Regiospecific Boc Protection: Avoiding N1-Boc-1,2-propanediamine Reactivity Conflicts
The target compound (CAS 1864270-64-3) is the N2-Boc regioisomer, wherein the Boc group is installed on the secondary amine at the 2-position, leaving a free N-methylamino group at the 1-position. The alternative regioisomer, tert-butyl N-(2-aminopropyl)-N-methylcarbamate (CAS 607380-78-9), positions the Boc group on the same nitrogen as the methyl substituent . This regiochemical difference dictates that CAS 607380-78-9 cannot undergo subsequent selective deprotection to yield a free secondary amine with an N-methyl substituent; instead, Boc deprotection exposes a primary amine with an N-methyl carbamate side-chain, a fundamentally different synthetic intermediate.
| Evidence Dimension | Regiochemistry of Boc Protection |
|---|---|
| Target Compound Data | Boc on secondary amine at 2-position; free N-methylamino at 1-position |
| Comparator Or Baseline | tert-butyl N-(2-aminopropyl)-N-methylcarbamate (CAS 607380-78-9): Boc on N-methylamino nitrogen |
| Quantified Difference | Structural regioisomer; different connectivity leads to distinct deprotection products |
| Conditions | Structural analysis based on SMILES: CNCC(C)NC(=O)OC(C)(C)C vs. CC(CN(C)C(=O)OC(C)(C)C)N |
Why This Matters
For synthetic routes requiring sequential differentiation of the two amine centers, the N2-Boc regioisomer is essential; substitution with the N1-Boc-N1-methyl regioisomer alters the entire deprotection sequence and downstream product identity.
